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molecular formula C14H7F5O3 B8556542 Pentafluorophenyl 4-(hydroxymethyl)benzoate CAS No. 129605-97-6

Pentafluorophenyl 4-(hydroxymethyl)benzoate

Cat. No. B8556542
M. Wt: 318.19 g/mol
InChI Key: QQNUCRUUWZAYOC-UHFFFAOYSA-N
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Patent
US07368474B2

Procedure details

To a solution of S-trityl cysteamine (1.60 g, 5.00 mmol) and 4-hydroxymethylbenzoic acid pentafluorophenyl ester (MilliGen, 1.51 g, 5.00 mmol) in dichloromethane (40 ml) was added N-methylmorpholine (0.55 ml, 5.0 mmol). The mixture was stirred at room temperature for 36 hrs. Precipitated material was filtered off, washed with dichloromethane and dried to give 1.30 g (57%) of white solid. NMR analysis was in accordance with the structure.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[C:1]([S:20][CH2:21][CH2:22][NH2:23])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC1C([O:31][C:32](=O)[C:33]2[CH:38]=[CH:37][C:36]([CH2:39][OH:40])=[CH:35][CH:34]=2)=C(F)C(F)=C(F)C=1F.CN1CCOCC1>ClCCl>[OH:40][CH2:39][C:36]1[CH:37]=[CH:38][C:33]([C:32]([NH:23][CH2:22][CH2:21][S:20][C:1]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:31])=[CH:34][CH:35]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)SCCN
Name
Quantity
1.51 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1OC(C1=CC=C(C=C1)CO)=O)F)F)F)F
Name
Quantity
0.55 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 36 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Precipitated material was filtered off
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
OCC1=CC=C(C(=O)NCCSC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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